Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate
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Overview
Description
Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is a chemical compound with the molecular formula C14H17F3N2O3 and a molecular weight of 318.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate typically involves multiple steps. One common method includes the reaction of 2-acetyl-6-(trifluoromethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate: Similar structure but lacks the acetyl group.
Tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate: Contains additional functional groups, leading to different properties
Uniqueness
Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17F3N2O3 |
---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
tert-butyl N-[[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C14H17F3N2O3/c1-8(20)10-5-9(6-11(19-10)14(15,16)17)7-18-12(21)22-13(2,3)4/h5-6H,7H2,1-4H3,(H,18,21) |
InChI Key |
XVFNKFFESPHMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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